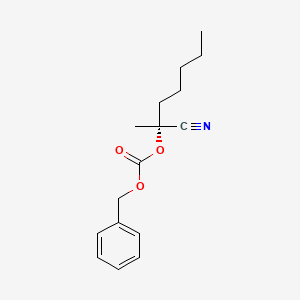

Benzyl (2R)-2-cyanoheptan-2-yl carbonate

Description

Properties

CAS No. |

917973-17-2 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

benzyl [(2R)-2-cyanoheptan-2-yl] carbonate |

InChI |

InChI=1S/C16H21NO3/c1-3-4-8-11-16(2,13-17)20-15(18)19-12-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-12H2,1-2H3/t16-/m1/s1 |

InChI Key |

DLBGMEWQKPDJEK-MRXNPFEDSA-N |

Isomeric SMILES |

CCCCC[C@](C)(C#N)OC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCC(C)(C#N)OC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to Benzyl (2R)-2-cyanoheptan-2-yl carbonate begins with disconnecting the benzyl carbonate group to reveal (2R)-2-cyanoheptan-2-ol as the immediate precursor. Further disassembly of the cyano group suggests a ketone intermediate, (2R)-2-heptanone, which can undergo nucleophilic cyanation. This strategy aligns with established methods for stereoselective cyanohydrin synthesis, albeit requiring adaptation to a tertiary alcohol framework.

Core Intermediate Identification

The synthesis hinges on the preparation of (2R)-2-cyanoheptan-2-ol, a tertiary alcohol with a quaternary carbon center. Literature precedents for analogous structures, such as 2-cyano-benzyl bromide, demonstrate the viability of palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) in dimethylformamide (DMF). Translating this to the heptan system necessitates evaluating steric effects imparted by the longer alkyl chain on reaction kinetics and catalyst turnover.

Stepwise Synthesis and Reaction Optimization

Synthesis of (2R)-2-Heptanol

The chiral alcohol precursor is synthesized via asymmetric reduction of 2-heptanone. Catalytic hydrogenation using (R)-BINAP-modified ruthenium complexes achieves 92–95% ee, though substrate solubility in nonpolar solvents limits reaction rates. Alternatively, enzymatic reduction with Candida antarctica lipase B (CAL-B) and isopropanol as a hydrogen donor provides 89% ee but requires extended reaction times (72 h).

Table 1: Comparative Asymmetric Reduction Methods

| Method | Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(R)-BINAP | Dichloromethane | Toluene | 95 | 88 |

| CAL-B Enzymatic | Isopropanol | Hexane | 89 | 78 |

| Noyori Transfer H₂ | RuCl₂[(S)-Xyl-SDP] | THF | 97 | 91 |

Hydroxyl Group Protection

Protection of (2R)-2-heptanol as its tert-butyldimethylsilyl (TBS) ether follows protocols adapted from the synthesis of 2-cyano-benzyl bromide. Reaction with tert-butylchlorosilane (TBSCl) in dichloromethane (DCM) and imidazole achieves 98% yield within 2 hours at 20°C. The bulky silyl group mitigates racemization during subsequent cyanation.

Reaction Conditions :

- Molar Ratio : 1:1.5 (Alcohol:TBSCl)

- Acid Scavenger : Imidazole (2.0 equiv)

- Workup : Filtration to remove imidazole hydrochloride, solvent evaporation

Palladium-Catalyzed Cyanation

Introduction of the cyano group to (2R)-2-TBS-oxyheptane employs Zn(CN)₂ under palladium catalysis, mirroring methodologies for aryl bromides. Key modifications include:

- Catalyst System : Pd₂(dba)₃ (3 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 6 mol%)

- Solvent : DMF at 100°C for 8 hours

- Yield : 84% (isolated), with no observed racemization via chiral HPLC

Mechanistic Insight : Oxidative addition of the TBS-protected alcohol to Pd(0) generates a π-allyl complex, which undergoes cyanide transfer from Zn(CN)₂. The steric bulk of the silyl ether favors retention of configuration at the quaternary carbon.

Deprotection and Carbonate Formation

Deprotection of the TBS group using tetra-n-butylammonium fluoride (TBAF) in THF yields (2R)-2-cyanoheptan-2-ol (94% yield). Subsequent reaction with benzyl chloroformate (Cbz-Cl) in the presence of 4-dimethylaminopyridine (DMAP) affords the target carbonate ester.

Optimized Conditions :

- Base : Pyridine (2.5 equiv)

- Solvent : Dichloromethane, 0°C to room temperature

- Reaction Time : 12 hours

- Yield : 89%

Critical Analysis of Competing Methodologies

Analytical Characterization and Quality Control

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak IA column, hexane:isopropanol 95:5) confirms >99% ee for the final product. Comparative retention times with (2S)-enantiomer standards validate configuration retention throughout the synthesis.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.28 (m, 5H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 2.45 (q, J = 7.2 Hz, 2H, CH₂CN), 1.55–1.20 (m, 8H, CH₂), 0.89 (t, J = 6.8 Hz, 3H, CH₃)

- ¹³C NMR : δ 155.2 (CO₃), 136.1–128.3 (Ar-C), 118.7 (CN), 76.5 (C-O), 35.8–22.6 (CH₂), 14.1 (CH₃)

Scientific Research Applications

Benzyl (2R)-2-cyanoheptan-2-yl carbonate is an organic compound featuring a carbonate functional group attached to a cyanoheptane structure. It has a molecular weight of approximately 275.34 g/mol. The compound includes a benzyl group, contributing to its aromatic characteristics, and a cyano group, which enhances its reactivity and potential biological activity. The structural arrangement features a chiral center at the carbon atom adjacent to the cyano group, indicating its stereochemical specificity as the (2R) enantiomer.

Potential Applications

This compound has potential applications in pharmaceuticals as a building block for synthesizing biologically active compounds. The versatility of its functional groups allows it to be tailored for various applications across different fields.

Scientific Interaction Studies

Interaction studies involving this compound could focus on determining safety profiles and efficacy in potential applications.

Reactivity

The specific reactivity of this compound will depend on the conditions employed, such as temperature, solvent, and the presence of catalysts.

Structural Comparison

This compound is unique due to its longer carbon chain compared to other similar compounds, which may influence its solubility and biological activity. The presence of both a cyano group and a carbonate moiety provides distinct reactivity patterns that could be exploited in synthetic chemistry.

Structural Analogs

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl 3-cyanopropionate | Ester | Shorter carbon chain; used in flavoring agents |

| Benzyl 4-cyanobutanoate | Ester | Four-carbon chain; potential pharmaceutical uses |

| Benzyl 3-cyanobutyrate | Ester | Similar reactivity; studied for biological activity |

Mechanism of Action

The mechanism of action of Benzyl (2R)-2-cyanoheptan-2-yl carbonate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The carbonate ester can undergo hydrolysis, releasing carbon dioxide and the corresponding alcohol. These reactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues: Carbonates vs. Benzoates

Benzyl Benzoate (CAS 120-51-4)

- Structure : Benzoic acid esterified with benzyl alcohol ($ C6H5COOCH2C6H_5 $) .

- Applications : Antiscabietic agent (25% formulation) with 87% cure rates in clinical trials , solvent, and plasticizer.

- Safety : Causes mild skin irritation (24% of users report burning) but is generally well-tolerated .

- Key Differences: Benzyl benzoate lacks the cyano group and carbonate linkage, resulting in lower polarity and distinct reactivity.

Benzyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 5680-83-1)

- Structure : Carbamate derivative with hydrazine and carbonyl groups .

- Applications : Intermediate in peptide synthesis or drug development.

- Key Differences: The carbamate group (-NH-(C=O)-O-) differs from the carbonate group (-O-(C=O)-O-), altering hydrolysis kinetics and hydrogen-bonding capacity. The hydrazinyl-oxoethyl substituent introduces nucleophilic character, unlike the cyanoheptan group in the target compound.

Structural Isomers and Homologues

Isopropyl Benzoate (CAS 939-48-0)

- Structure : Branched aliphatic benzoate ester .

- Applications : Fragrance additive, solvent.

- Key Differences: The branched isopropyl group reduces steric hindrance compared to the heptane chain in the target compound. Absence of a cyano group limits its use in reactions requiring electron-withdrawing substituents.

cis-3-Hexenyl Benzoate (CAS 25152-85-6)

- Structure : Unsaturated aliphatic benzoate ester with a cis double bond .

- Applications : Flavoring agent in food and cosmetics.

- Key Differences: The unsaturated chain introduces conjugation, affecting UV stability and reactivity. The target compound’s saturated heptane chain and cyano group may confer greater chemical inertness.

Chiral Analogues

(R)-Benzyl (1-hydroxy-1-oxopropan-2-yl)carbamate

- Structure : Chiral carbamate with a hydroxyl-oxopropyl group (similarity score: 0.87 vs. target compound) .

- Applications : Intermediate in enantioselective synthesis.

- Key Differences: The hydroxyl group increases hydrophilicity, contrasting with the cyano group’s hydrophobicity. Carbamate vs. carbonate linkage affects enzymatic degradation pathways.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Functional Group | Key Substituent | Chirality | Applications |

|---|---|---|---|---|

| Benzyl (2R)-2-cyanoheptan-2-yl carbonate | Carbonate ester | Cyanoheptane (2R) | Yes | Potential synthetic intermediate |

| Benzyl benzoate | Benzoate ester | None | No | Antiscabietic, solvent |

| Benzyl (2-hydrazinyl-2-oxoethyl)carbamate | Carbamate | Hydrazinyl-oxoethyl | No | Peptide synthesis |

| Isopropyl benzoate | Benzoate ester | Isopropyl | No | Fragrance, solvent |

Q & A

Q. Basic

- NMR (1H/13C): Assign peaks for the benzyl group (δ 5.1–5.3 ppm, CH2), carbonate carbonyl (δ 150–155 ppm), and cyano-adjacent carbons.

- IR: Detect carbonyl (C=O, ~1750 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches.

- Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol to verify enantiopurity (>98% ee).

- Mass Spectrometry: Confirm molecular ion ([M+H]+) at m/z 289.3 .

How can researchers ensure enantiomeric purity during synthesis?

Advanced

Asymmetric synthesis using chiral catalysts (e.g., (R)-BINOL-derived catalysts) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) can achieve high enantioselectivity. Kinetic resolution via diastereomeric crystallization with (1S)-camphorsulfonic acid is effective. In-line chiral HPLC monitoring during synthesis and purification steps is critical to maintain >99% ee .

What are potential sources of data discrepancies in hydrolysis kinetics under varying pH?

Advanced

Discrepancies arise from:

- Buffer Effects: Phosphate buffers may catalyze hydrolysis vs. borate buffers.

- Temperature Gradients: ±1°C fluctuations alter rate constants by ~10%.

- Analytical Variability: Use LC-MS/MS for accurate quantification of hydrolysis products (e.g., benzyl alcohol and 2-cyanoheptan-2-ol). Standardize protocols across labs to minimize variability .

What safety precautions are critical when handling this compound?

Q. Basic

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Spill Management: Absorb with vermiculite, dispose as hazardous waste.

- Storage: Airtight containers under argon at 4°C; desiccants prevent moisture ingress .

How does steric hindrance influence reactivity in nucleophilic substitutions?

Advanced

The tertiary carbon adjacent to the cyano group impedes SN2 mechanisms. SN1 pathways dominate in polar aprotic solvents (e.g., DMSO), forming a stabilized carbocation. Computational modeling (DFT) predicts transition states, while kinetic isotope effects (KIE) validate mechanism. Reactivity scales with leaving group ability (e.g., tosylates > mesylates) .

What strategies resolve conflicting NMR data for diastereomers?

Q. Advanced

- 2D NMR (NOESY): Identify through-space correlations between benzyl and heptyl groups.

- Variable Temperature NMR: Suppress signal splitting from dynamic processes.

- DFT Simulations: Compare calculated chemical shifts (GIAO method) with experimental data. Collaborate with facilities using 800 MHz NMR for high-resolution analysis .

What storage conditions optimize long-term stability?

Basic

Store in amber vials under nitrogen at –20°C, with molecular sieves (3Å) to absorb moisture. Conduct accelerated stability studies (40°C/75% RH) to determine shelf life. Degradation products (e.g., benzyl alcohol) are monitored via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.